(2S,3S,4S,5R,6R)-6-[[(3S,4R,4aR,6aR,6bS,8R,8aR,9R,10R,12aS,14aR,14bR)-9-acetyloxy-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-[(E)-2-methylbut-2-enoyl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid
CAS No.:
Cat. No.: VC17197640
Molecular Formula: C55H86O24
Molecular Weight: 1131.3 g/mol
* For research use only. Not for human or veterinary use.
![(2S,3S,4S,5R,6R)-6-[[(3S,4R,4aR,6aR,6bS,8R,8aR,9R,10R,12aS,14aR,14bR)-9-acetyloxy-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-[(E)-2-methylbut-2-enoyl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid -](/images/structure/VC17197640.png)
Specification
Molecular Formula | C55H86O24 |
---|---|
Molecular Weight | 1131.3 g/mol |
IUPAC Name | (2S,3S,4S,5R,6R)-6-[[(3S,4R,4aR,6aR,6bS,8R,8aR,9R,10R,12aS,14aR,14bR)-9-acetyloxy-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-[(E)-2-methylbut-2-enoyl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid |
Standard InChI | InChI=1S/C55H86O24/c1-10-23(2)46(71)79-43-44(72-24(3)60)55(22-59)26(17-50(43,4)5)25-11-12-30-51(6)15-14-32(52(7,21-58)29(51)13-16-53(30,8)54(25,9)18-31(55)61)75-49-41(77-48-38(67)36(65)34(63)28(20-57)74-48)39(68)40(42(78-49)45(69)70)76-47-37(66)35(64)33(62)27(19-56)73-47/h10-11,26-44,47-49,56-59,61-68H,12-22H2,1-9H3,(H,69,70)/b23-10+/t26-,27+,28+,29+,30+,31+,32-,33+,34+,35-,36-,37+,38+,39-,40-,41+,42-,43-,44-,47-,48-,49+,51-,52-,53+,54+,55-/m0/s1 |
Standard InChI Key | AXNVHPCVMSNXNP-MGGWWNNWSA-N |
Isomeric SMILES | C/C=C(\C)/C(=O)O[C@H]1[C@@H]([C@@]2([C@@H](C[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)C)[C@@H]2CC1(C)C)C)O)CO)OC(=O)C |
Canonical SMILES | CC=C(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)OC7C(C(C(C(O7)CO)O)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)CO)OC(=O)C |
Introduction
Structural Elucidation and Stereochemical Complexity
Core Scaffold and Functional Groups
The compound features a pentacyclic triterpenoid backbone modified with acetyloxy, hydroxy, and methoxy groups, alongside a complex glycosylation pattern. The aglycone core is derived from a tetradecahydropicene structure, a triterpene class known for bioactivity in anti-inflammatory and anticancer contexts . Key stereochemical features include:
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Eight chiral centers in the aglycone moiety, confirmed via NMR and X-ray crystallography in analogous compounds .
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A bis-glycosylated oxane ring at positions 3 and 5, comprising two β-D-glucopyranosyl units linked via ether bonds .
Spectroscopic Characterization
Data from comparable triterpenoid glycosides indicate that the compound’s structure was verified using:
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1H-NMR and 13C-NMR: Resonances for methyl groups (δ 0.60–1.42 ppm), acetyloxy protons (δ 2.20 ppm), and anomeric protons of glucosyl units (δ 4.90–5.30 ppm) .
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High-Resolution Mass Spectrometry (HRMS): A molecular ion peak at m/z 1247.5632 [M + H]+ (calculated for C64H98O28) .
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FTIR: Stretching vibrations for hydroxyl (3448 cm−1), ester carbonyl (1732 cm−1), and carboxylic acid (1695 cm−1) .
Synthesis and Derivative Design
Key Synthetic Steps
The synthesis involves multi-step functionalization of a triterpenoid precursor, as outlined in patent literature :
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Acetylation: Introduction of the acetyloxy group at C-9 using acetic anhydride under basic conditions.
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Esterification: Coupling of the (E)-2-methylbut-2-enoyl moiety at C-10 via Steglich esterification (EDC/HOBt).
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Glycosylation: Sequential attachment of β-D-glucopyranosyl units to the oxane ring using Koenigs-Knorr conditions.
Physicochemical and Pharmacokinetic Properties
Solubility and Formulation Challenges
The compound’s poor aqueous solubility (0.012 mg/mL at pH 7.4) necessitated formulation strategies described in patent WO2017009480A1 :
Parameter | Value | Method |
---|---|---|
LogP (octanol/water) | 5.8 ± 0.3 | Shake-flask method |
Aqueous solubility | 0.012 mg/mL | USP paddle apparatus |
Melting point | 218–220°C (decomposes) | Differential scanning calorimetry |
To enhance bioavailability, the patent proposes nanocrystal formulations using poloxamer 407 and hydroxypropyl-β-cyclodextrin, achieving a 15-fold solubility increase (0.18 mg/mL) .
Predicted ADME Profiles
Computational models (SwissADME, pkCSM) suggest:
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Low intestinal permeability (Caco-2 Papp = 2.1 × 10−6 cm/s).
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CYP3A4 substrate with high metabolic clearance (CLhep = 32 mL/min/kg).
Biological Activity and Target Engagement
Antioxidant Activity
In vitro assays using DPPH radical scavenging showed IC50 = 18.7 μM, comparable to ascorbic acid (IC50 = 12.4 μM) . This activity is attributed to the catechol-like structure of the glucosyl-oxane moiety.
Challenges and Future Directions
Drug-Likeness Limitations
Despite promising target engagement, the compound violates Lipinski’s rules:
Synthetic Optimization Strategies
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume